molecular formula C25H34N2O3 B11553580 4-(decyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11553580
M. Wt: 410.5 g/mol
InChI Key: KDTXZOXZNDYRQH-LHLOQNFPSA-N
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Description

4-(Decyloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a decyloxy group, a methoxyphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(decyloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 4-(decyloxy)benzohydrazide with 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazide and the aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Decyloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the hydrazide and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may regenerate the starting materials.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage in the compound can form hydrogen bonds with biological molecules, potentially affecting their function. The decyloxy and methoxyphenyl groups may also interact with hydrophobic and aromatic regions of target molecules, influencing their activity.

Comparison with Similar Compounds

  • 4-Decyloxybenzoic acid
  • 4-Methoxybenzaldehyde
  • 4-Decyloxybenzohydrazide

Comparison: 4-(Decyloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both the decyloxy and methoxyphenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

4-decoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H34N2O3/c1-3-4-5-6-7-8-9-10-19-30-24-17-13-22(14-18-24)25(28)27-26-20-21-11-15-23(29-2)16-12-21/h11-18,20H,3-10,19H2,1-2H3,(H,27,28)/b26-20+

InChI Key

KDTXZOXZNDYRQH-LHLOQNFPSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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